molecular formula C22H18N2O2S B12632708 4-(Fmoc-amino)thiobenzamide

4-(Fmoc-amino)thiobenzamide

Katalognummer: B12632708
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: DVROTYWWQWLSON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Fmoc-amino)thiobenzamide is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino thiobenzamide structure. The Fmoc group is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under mild acidic conditions . The thiobenzamide moiety introduces sulfur into the compound, which can impart unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fmoc-amino)thiobenzamide typically involves the reaction of 4-aminothiobenzamide with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Fmoc-amino)thiobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Fmoc-amino)thiobenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Fmoc-amino)thiobenzamide is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. It can be removed under mild acidic conditions, revealing the free amino group for further reactions . The thiobenzamide moiety can interact with various molecular targets, potentially influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Fmoc-amino)benzoic acid: Similar structure but with a carboxylic acid group instead of a thiobenzamide group.

    4-(Fmoc-amino)phenol: Contains a hydroxyl group instead of a thiobenzamide group.

    4-(Fmoc-amino)aniline: Features an aniline group instead of a thiobenzamide group.

Uniqueness

4-(Fmoc-amino)thiobenzamide is unique due to the presence of the sulfur atom in the thiobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the synthesis of sulfur-containing peptides and proteins.

Eigenschaften

Molekularformel

C22H18N2O2S

Molekulargewicht

374.5 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-(4-carbamothioylphenyl)carbamate

InChI

InChI=1S/C22H18N2O2S/c23-21(27)14-9-11-15(12-10-14)24-22(25)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H2,23,27)(H,24,25)

InChI-Schlüssel

DVROTYWWQWLSON-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.